molecular formula C8H5F3N2O B3195862 2-Methoxy-6-(trifluoromethyl)nicotinonitrile CAS No. 935519-13-4

2-Methoxy-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B3195862
CAS No.: 935519-13-4
M. Wt: 202.13
InChI Key: QSOSJQGBTVGIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nicotinonitrile Scaffolds in Organic Chemistry

The nicotinonitrile, or 3-cyanopyridine, framework is a prominent structural motif in organic chemistry. ekb.eg It is a key component in a multitude of natural products, including nicotinic acid and nicotinamide (B372718), and serves as a fundamental building block in the synthesis of numerous pharmaceutical agents. ekb.egresearchgate.net The presence of the pyridine (B92270) ring, a six-membered nitrogen-containing heterocycle, and the cyano group makes nicotinonitrile derivatives versatile intermediates. researchgate.netekb.egbohrium.com

Researchers have extensively explored nicotinonitrile-based compounds, leading to the development of several marketed drugs with diverse therapeutic applications. researchgate.netekb.egbohrium.com The scaffold's ability to be functionalized at various positions allows for the creation of large libraries of compounds for screening. Derivatives have shown a wide spectrum of biological activities, including roles as anticancer agents, kinase inhibitors, and antimicrobial compounds. acs.orgnih.gov Furthermore, the electronic properties of the nicotinonitrile system make it suitable for applications in materials science, such as in the development of fluorescent materials and nonlinear optical devices. nih.govmdpi.com

Role of Trifluoromethyl and Methoxy (B1213986) Substituents in Pyridine Systems

The properties of the pyridine ring can be significantly altered by the introduction of substituents. The trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups are particularly important in this regard, each imparting distinct characteristics to the parent molecule.

The trifluoromethyl group is a strong electron-withdrawing group that can profoundly influence a molecule's physicochemical properties. Its introduction into a pyridine ring, a process first reported in 1947, is a common strategy in the development of agrochemicals and pharmaceuticals. nih.govjst.go.jp The high electronegativity of the fluorine atoms enhances properties such as metabolic stability and hydrophobicity. chemrxiv.org This can lead to improved bioavailability and efficacy of drug candidates. In agrochemicals, trifluoromethylpyridine derivatives have been successfully commercialized as insecticides and herbicides. jst.go.jpresearchoutreach.org

The methoxy group , in contrast, is generally considered an electron-donating group through resonance, although it also exhibits an inductive electron-withdrawing effect. nih.gov When attached to a pyridine ring, particularly at the 2-position, the methoxy group can decrease the basicity of the ring nitrogen. nih.gov This modulation of basicity is a useful tool in synthetic chemistry, facilitating reactions that might otherwise be problematic with more basic pyridine substrates. nih.gov Methoxy-substituted pyridines are common intermediates in the synthesis of complex molecules and have been studied for their conformational effects on the pyridine system. nih.govacs.org

Summary of Substituent Effects on the Pyridine Ring
SubstituentElectronic EffectKey Physicochemical ImpactCommon Applications
Trifluoromethyl (-CF₃)Strongly electron-withdrawingIncreases hydrophobicity, enhances metabolic stabilityPharmaceuticals, Agrochemicals chemrxiv.orgresearchoutreach.org
Methoxy (-OCH₃)Electron-donating (resonance), Electron-withdrawing (inductive)Decreases basicity of ring nitrogen, influences conformationSynthetic intermediates, complex molecule synthesis nih.gov

Classification and Nomenclature within Heterocyclic Compounds

2-Methoxy-6-(trifluoromethyl)nicotinonitrile belongs to the largest class of organic compounds: heterocyclic compounds. ksu.edu.samsu.edu Specifically, it is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. britannica.com

The systematic nomenclature of heterocyclic compounds is governed by rules established by the International Union of Pure and Applied Chemistry (IUPAC), often using the Hantzsch-Widman system. ksu.edu.samsu.eduindusuni.ac.in The name "this compound" can be deconstructed to understand its structure:

Nicotinonitrile : This is the parent name, which refers to a pyridine ring with a cyano (-CN) group at the 3-position. It is also known as 3-cyanopyridine.

Numbering : In a substituted pyridine ring, the nitrogen atom is assigned position 1. The numbering then proceeds around the ring to give the substituents the lowest possible locants.

Substituents :

2-Methoxy : A methoxy group (-OCH₃) is attached to the carbon atom at position 2 of the pyridine ring.

6-(Trifluoromethyl) : A trifluoromethyl group (-CF₃) is attached to the carbon atom at position 6.

Therefore, the compound is a pyridine ring substituted at positions 2, 3, and 6 with a methoxy group, a cyano group, and a trifluoromethyl group, respectively.

Overview of Research Trajectories for this compound

Research involving this compound and closely related structures has primarily focused on its synthesis and potential applications as a key intermediate in the development of biologically active molecules. The combination of the electron-withdrawing trifluoromethyl group and the methoxy group on the nicotinonitrile scaffold creates a molecule with specific reactivity and potential for biological interactions.

One significant area of investigation is its use in the synthesis of kinase inhibitors. The trifluoromethyl group enhances resistance to oxidative degradation, a desirable trait for drug candidates. The core structure serves as a scaffold that can be further modified to target specific enzyme active sites.

Additionally, derivatives of the broader class of 6-(trifluoromethyl)nicotinic acids have been explored as potential antiviral agents, specifically as dual inhibitors of HIV-1 reverse transcriptase. mdpi.com This suggests that the 6-(trifluoromethyl)pyridine moiety is a promising pharmacophore for targeting viral enzymes. The presence of the methoxy group in the title compound offers a handle for further synthetic transformations or can be used to modulate the electronic properties and binding interactions of potential inhibitors. The compound is also noted in databases related to agrochemicals, aligning with the general utility of trifluoromethylpyridines in this sector. herts.ac.uk

Physicochemical Data for this compound
PropertyValueSource
CAS Number935519-13-4 chemicalbook.com
Molecular FormulaC₈H₅F₃N₂O chemicalbook.com
Molecular Weight218.14 g/mol chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c1-14-7-5(4-12)2-3-6(13-7)8(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOSJQGBTVGIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 2 Methoxy 6 Trifluoromethyl Nicotinonitrile and Its Analogues

Conventional Synthetic Approaches

Conventional methods for the synthesis of nicotinonitrile derivatives often rely on well-established, multi-step reaction sequences and classical reaction conditions.

Multi-step Reaction Sequences for Nicotinonitrile Formation

The formation of the nicotinonitrile scaffold can be achieved through various multi-step synthetic routes. These often involve the construction of the pyridine (B92270) ring followed by the introduction or modification of functional groups. One common approach involves the condensation of a chalcone (B49325) derivative with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) under reflux conditions. mdpi.com This method allows for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles, which can then be further modified. mdpi.com

Another strategy involves the reaction of ketones with a chloromethyleneiminium salt in a one-pot, three-component reaction to yield nicotinonitriles. acs.org The synthesis of nicotinonitrile itself can be achieved from nicotinic acid by heating with ammonium acetate and acetic acid, or from 3-bromopyridine (B30812) and cuprous cyanide. orgsyn.org These foundational methods provide a basis for the synthesis of more complex derivatives through subsequent functionalization steps.

A general representation of a multi-step synthesis for a substituted nicotinonitrile is outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1Chalcone SynthesisAcetophenone, Aldehyde, Basic conditions (e.g., 10% alcoholic NaOH)Chalcone
2Nicotinonitrile FormationChalcone, Malononitrile, Ammonium acetate, Reflux in ethanol2-Amino-4,6-disubstituted nicotinonitrile
3Further FunctionalizationVarious reagents depending on desired final productTarget nicotinonitrile derivative

Reflux Reaction Conditions in the Presence of Bases

The use of reflux is a common technique in organic synthesis to maintain a reaction at a constant and elevated temperature, which is often the boiling point of the solvent. solubilityofthings.comnih.gov This is particularly useful for reactions that are slow at room temperature. In the synthesis of nicotinonitrile derivatives, reflux conditions are frequently employed in the presence of a base.

For instance, the synthesis of 2-amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles involves refluxing a mixture of a chalcone derivative, malononitrile, and ammonium acetate in 1,4-dioxane (B91453) for 6 hours at 120 °C. worldnewsnaturalsciences.com Similarly, the corresponding 2-methoxy derivatives can be synthesized by refluxing the chalcone with sodium methoxide (B1231860) and malononitrile. worldnewsnaturalsciences.com The base in these reactions plays a crucial role in facilitating the condensation and cyclization steps.

Modern Synthetic Transformations

Modern synthetic chemistry offers more efficient and versatile methods for the synthesis of complex molecules like 2-Methoxy-6-(trifluoromethyl)nicotinonitrile. These include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution strategies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type for related structures)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. nih.govnih.gov These reactions are widely used in the synthesis of biaryl compounds and other complex organic molecules due to their tolerance of a wide range of functional groups and generally good yields. nih.gov

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govnih.gov This methodology can be applied to the synthesis of functionalized pyridine derivatives. nih.govresearchgate.net For instance, a pyridine-containing halide can be coupled with an appropriate boronic acid to introduce a new substituent onto the pyridine ring. The synthesis of pyridine-ended oligoarenes has been achieved through a stepwise palladium-catalyzed borylation followed by Suzuki-Miyaura cross-coupling. researchgate.net

While a direct Suzuki-Miyaura synthesis of this compound is not explicitly detailed in the provided context, the principles can be applied. For example, a suitably substituted pyridine ring could be coupled with a trifluoromethyl-containing partner or vice-versa. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent mixture such as 1,4-dioxane and water, with temperatures ranging from 85 °C to 95 °C. nih.gov

Nucleophilic Aromatic Substitution Strategies utilizing 2-Chloro-6-(trifluoromethyl)nicotinonitrile as Precursor

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially when further activated by substituents like a trifluoromethyl group. wikipedia.org

A common and effective strategy for the synthesis of this compound involves the use of 2-Chloro-6-(trifluoromethyl)nicotinonitrile as a precursor. In this reaction, the chlorine atom at the 2-position acts as a good leaving group and is displaced by a methoxide nucleophile. The electron-withdrawing trifluoromethyl group at the 6-position and the cyano group at the 3-position activate the pyridine ring for this nucleophilic attack. wikipedia.orgopenstax.org

The reaction is typically carried out by treating 2-Chloro-6-(trifluoromethyl)nicotinonitrile with sodium methoxide in a suitable solvent like methanol. The methoxide ion attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the final product. openstax.org

Reaction Scheme:

This SNAr approach is often high-yielding and provides a direct route to the desired product from a readily accessible precursor.

Green Chemistry Principles in Nicotinonitrile Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in The principles of green chemistry are increasingly being applied to the synthesis of pyridine and nicotinonitrile derivatives to create more sustainable and environmentally friendly methods. nih.govresearchgate.net

Key green chemistry approaches applicable to nicotinonitrile synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or deep eutectic solvents. ijarsct.co.inresearchgate.net

Catalysis: Employing catalysts, including biocatalysts and reusable solid catalysts, to improve reaction efficiency and reduce waste. ijarsct.co.inrsc.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.inresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov

One-Pot Reactions and Multicomponent Reactions: Combining multiple reaction steps into a single pot reduces the need for purification of intermediates and minimizes solvent usage and waste generation. researchgate.netresearchgate.net

For the synthesis of this compound, applying green chemistry principles could involve exploring a catalytic version of the nucleophilic aromatic substitution, using a non-hazardous solvent, or developing a one-pot synthesis from simpler starting materials. The oxidative ammonolysis of 3-methylpyridine (B133936) is considered a green process for producing nicotinamide (B372718) as the only by-product is water. nih.gov Such strategies are crucial for the future of sustainable chemical manufacturing.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. rsc.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those with structures analogous to this compound.

The principle of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. rsc.org This efficiency can be particularly advantageous in the synthesis of complex molecules requiring multiple steps. For instance, the synthesis of novel 6-methoxy-5,6-dihydro-5-azapurines has been achieved through a simple and fast microwave-assisted method using reagents like trimethyl orthoformate and acetic acid. nih.govnih.gov This approach highlights the potential for microwave irradiation to facilitate cyclization reactions, a common strategy in the synthesis of pyridine-based ring systems.

While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed in the provided literature, the general applicability of this method to related structures is well-established. A hypothetical microwave-assisted protocol could involve the reaction of a suitable trifluoromethyl-substituted precursor with a methoxy (B1213986) source and a cyanide-containing reagent under microwave irradiation. The reaction conditions, such as temperature, pressure, and irradiation time, would need to be carefully optimized to maximize the yield of the desired product. The use of microwave synthesis can significantly reduce reaction times from hours to minutes, offering a clear advantage in the rapid generation of compound libraries for screening purposes. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazolo[1,5-a]pyrimidines

Parameter Conventional Method Microwave-Assisted Method
Reaction Time 24 hours 5-10 minutes
Solvent Acetonitrile (reflux) Toluene
Yield 59-72% 85-95%

| By-products | Often present | Minimal |

Data synthesized from a study on related heterocyclic compounds, demonstrating the typical advantages of microwave irradiation. researchgate.net

Application of Nanomagnetic Metal-Organic Framework (MOF) Catalysis for Nicotinonitrile Derivatives

Recent advancements in catalysis have introduced the use of nanomagnetic metal-organic frameworks (MOFs) as highly efficient and recyclable catalysts for the synthesis of nicotinonitrile derivatives. acs.orgnih.gov MOFs are porous materials constructed from metal ions linked by organic ligands, which can be designed with specific catalytic properties. nih.govacs.org

A novel nanomagnetic MOF, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been synthesized and characterized for its catalytic activity. acs.orgnih.gov This catalyst has been successfully employed in a green, four-component reaction to produce a wide range of nicotinonitrile derivatives in excellent yields (68–90%) and with short reaction times (40–60 minutes) under solvent-free conditions. acs.orgnih.gov The reaction proceeds via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. acs.org

The key advantages of this nanomagnetic MOF catalyst include:

High Stability: The catalyst demonstrates high chemical and temperature stability. acs.orgnih.govnih.gov

High Surface-to-Volume Ratio: The nanostructure of the catalyst provides a large surface area for reactions to occur. acs.orgnih.gov

Easy Separation: Being magnetic, the catalyst can be easily separated from the reaction mixture using an external magnet, allowing for simple recovery and reuse. acs.orgnih.govnih.gov

Reusability: The catalyst can be recycled and reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly. nih.gov

Table 2: Synthesis of Nicotinonitrile Derivatives using Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ Catalyst

Entry Aldehyde Starting Nitrile Yield (%) Time (min)
1 4-chlorobenzaldehyde 3-oxo-3-phenylpropanenitrile 90 40
2 4-nitrobenzaldehyde 3-oxo-3-phenylpropanenitrile 88 45
3 Benzaldehyde 3-oxo-3-phenylpropanenitrile 85 50
4 2,4-dichlorobenzaldehyde 3-(4-chlorophenyl)-3-oxopropanenitrile 87 45

| 5 | 4-methylbenzaldehyde (B123495) | 3-(4-chlorophenyl)-3-oxopropanenitrile | 84 | 60 |

This table summarizes the results from a study on the green synthesis of various nicotinonitrile derivatives, demonstrating the catalyst's effectiveness. acs.orgnih.gov

This catalytic system represents a significant step towards sustainable chemical synthesis, offering a green and efficient route to a diverse library of nicotinonitrile compounds, including analogues of this compound.

Strategic Selection of Starting Materials and Chemical Precursors

The design of an effective synthetic route for this compound relies heavily on the strategic selection of appropriate starting materials and chemical precursors. The assembly of the target molecule's trifluoromethyl-substituted pyridine core, featuring methoxy and cyano groups at specific positions, requires careful retrosynthetic analysis.

A common strategy for synthesizing substituted nicotinonitriles involves the condensation of an α,β-unsaturated ketone (chalcone) with malononitrile. researchgate.networldnewsnaturalsciences.com For the synthesis of 2-methoxy nicotinonitriles, this reaction is typically carried out in the presence of sodium methoxide, which serves both as a catalyst and as the source of the methoxy group. researchgate.networldnewsnaturalsciences.com Therefore, a key precursor would be a chalcone derivative bearing a trifluoromethyl group at the appropriate position.

Alternatively, the synthesis can begin with a pre-formed pyridine ring. The trifluoromethylpyridine moiety is a key structural motif in many agrochemicals and pharmaceuticals. nih.gov Starting materials such as 2,6-dichloro-3-(trifluoromethyl)pyridine (B1224184) are valuable precursors. nih.gov In such a case, the synthetic strategy would involve the selective substitution of the chlorine atoms. The methoxy group can be introduced via nucleophilic aromatic substitution using sodium methoxide, a reaction commonly employed in the synthesis of methoxypyridines. google.com Subsequently, the cyano group could be introduced, for example, through a palladium-catalyzed cyanation reaction of the remaining chloro-substituent.

Another approach involves building the pyridine ring from acyclic precursors. For instance, a cyclocondensation reaction of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with other components could be envisioned to construct the core ring structure. nih.gov

Table 3: Potential Precursors and Synthetic Strategies

Precursor Type Example Precursor(s) Synthetic Strategy
Pre-formed Pyridine Ring 2,6-Dichloro-3-(trifluoromethyl)pyridine Sequential nucleophilic substitution (methoxylation followed by cyanation).
Acyclic Precursors Ethyl 4,4,4-trifluoro-3-oxobutanoate; Malononitrile Cyclocondensation reaction to form the substituted pyridine ring.
Chalcone Derivative A trifluoromethyl-substituted prop-2-en-1-one Condensation with malononitrile in the presence of sodium methoxide.

| Other Pyridine Derivatives | 2-Amino-6-chloro-3-nitropyridine | A multi-step process involving methoxylation, reduction of the nitro group, and subsequent Sandmeyer reaction to introduce the nitrile. |

Chemical Transformations and Reactivity Profiles of 2 Methoxy 6 Trifluoromethyl Nicotinonitrile

Nucleophilic Substitution Reactions involving Nitrile and Methoxy (B1213986) Groups

The pyridine (B92270) ring in 2-methoxy-6-(trifluoromethyl)nicotinonitrile, being electron-deficient, facilitates nucleophilic substitution reactions. The methoxy and trifluoromethyl groups can be displaced by a variety of nucleophiles. For instance, the methoxy group can be substituted by amines, thiols, or halides in the presence of a base.

A notable transformation is the conversion to 2-chloro-6-(trifluoromethyl)nicotinonitrile. This reaction is a key step in the synthesis of various derivatives.

ReactantReagent/ConditionsProductReference
This compoundNucleophiles (e.g., amines, thiols, halides), BaseSubstituted derivatives

The nitrile group itself is also susceptible to nucleophilic attack. Organometallic reagents like Grignard reagents can add to the carbon-nitrogen triple bond to form an imine salt, which can then be hydrolyzed to a ketone. libretexts.org

Reduction Reactions of the Nitrile Functionality

The nitrile group of this compound can be readily reduced to a primary amine. This transformation is a fundamental step in the synthesis of various biologically active molecules. Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. wikipedia.org The choice of reducing agent and reaction conditions can influence the selectivity and yield of the primary amine. wikipedia.orgopenstax.org

For instance, catalytic hydrogenation using catalysts like Raney nickel, palladium black, or platinum dioxide is an economically viable method for producing primary amines. wikipedia.org Stoichiometric reducing agents such as LiAlH₄, lithium borohydride, or diborane (B8814927) are also effective. wikipedia.org The reduction with LiAlH₄ proceeds via two nucleophilic additions of a hydride to the electrophilic carbon of the nitrile, followed by protonation to yield the primary amine. openstax.orglibretexts.org

ReagentProductReaction TypeReference
Lithium aluminum hydride (LiAlH₄)Primary amineNitrile Reduction wikipedia.org
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C)Primary amineNitrile Reduction wikipedia.org
Diisobutylaluminium hydride (DIBAL-H)AldehydeNitrile Reduction wikipedia.org

Interestingly, under certain conditions, the reduction can be controlled to yield an aldehyde. The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, or the use of a hydrogen donor followed by in-situ hydrolysis of the intermediate imine, can achieve this transformation. wikipedia.org Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the conversion of nitriles to aldehydes. wikipedia.orglibretexts.org

Oxidative Transformations and Functional Group Interconversions

This compound can undergo oxidation to form the corresponding N-oxides or hydroxylated derivatives. Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for this purpose. The nitrile group can also be hydrolyzed under acidic or basic conditions to a carboxylic acid, proceeding through an amide intermediate. openstax.orgchemistrysteps.com

Functional group interconversions provide pathways to a variety of derivatives. For example, the nitrile can be converted to an amide, which can then be further functionalized. The synthesis of 2-chloro-6-trifluoromethylnicotinamide from 2-chloro-6-trifluoromethylnicotinonitrile using sulfuric acid is a documented example of such a transformation. chemicalbook.com

Cyclization Reactions and Annulation Strategies

The functional groups present in this compound make it a suitable precursor for cyclization and annulation reactions to construct fused heterocyclic systems. Annulation strategies, such as the Robinson annulation, are powerful methods for forming ring structures. nih.gov While direct examples involving this compound are not extensively detailed in the provided results, the presence of reactive sites suggests its potential in such synthetic strategies for creating complex molecular architectures. nih.govchim.it

Derivatization Pathways and Scaffold Functionalization

The this compound scaffold can be extensively functionalized to generate a diverse range of derivatives. The synthesis of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, for instance, highlights the utility of this scaffold in medicinal chemistry. mdpi.com In these syntheses, the core structure is modified by introducing various aryl amino groups and converting the nitrile to a carboxylic acid, which can then be further derivatized to esters and amides. mdpi.com These derivatization pathways allow for the fine-tuning of the molecule's properties for specific applications.

Starting MaterialReagents/ConditionsProductApplicationReference
2-Arylamino-6-trifluoromethyl-3-pyridinecarboxylic acidsEDCI, HOBt, appropriate amine/phenolEsters and amidesHIV-1 RT Dual Inhibitors mdpi.com

Structure Activity Relationship Sar Investigations of 2 Methoxy 6 Trifluoromethyl Nicotinonitrile Derivatives

Influence of the Trifluoromethyl Group on Electronic and Steric Properties

The trifluoromethyl (CF3) group, a key substituent in 2-methoxy-6-(trifluoromethyl)nicotinonitrile, exerts a profound influence on the molecule's electronic and steric characteristics. Its presence is a common strategy in medicinal chemistry to modulate a compound's properties to enhance potency, selectivity, and metabolic stability. mdpi.com

The CF3 group is characterized by its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms. mdpi.com This property significantly alters the electronic landscape of the nicotinonitrile ring, impacting its reactivity and intermolecular interactions. mdpi.com The incorporation of the trifluoromethyl group enhances the lipophilicity of the parent molecule, a factor that can improve membrane permeability. mdpi.com

From a steric perspective, the trifluoromethyl group is considerably bulkier than a hydrogen or fluorine atom and is often considered to have a steric demand similar to that of an ethyl group. mdpi.comresearchgate.net This bulk can be crucial for the molecule's ability to fit into and interact with specific biological targets, as the size and shape of a molecule are critical determinants of its activity. mdpi.com The C-F bond is one of the strongest covalent bonds in organic chemistry, which contributes to the high metabolic stability of the trifluoromethyl group, making it resistant to enzymatic breakdown. mdpi.com

Table 1: Comparison of Physicochemical Properties of Substituents
PropertyTrifluoromethyl (CF3)Methyl (CH3)Chlorine (Cl)
Electronic EffectStrongly electron-withdrawingWeakly electron-donatingElectron-withdrawing
Hansch Lipophilicity Parameter (π)+0.88 mdpi.com+0.56+0.71
Steric Size (van der Waals radius, Å)Considered similar to an ethyl group researchgate.net2.001.75
Metabolic StabilityHigh due to strong C-F bonds mdpi.comSusceptible to oxidationGenerally stable

Modulatory Effects of the Methoxy (B1213986) Substituent on Molecular Interactions

The methoxy (-OCH3) group at the 2-position of the nicotinonitrile ring plays a significant role in modulating the molecule's intermolecular interactions. Unlike the electron-withdrawing trifluoromethyl group, the methoxy group can donate electron density through a resonance effect, which can influence the molecule's hydrogen bonding capacity and other non-covalent interactions. nih.gov

Table 2: Potential Intermolecular Interactions Involving the Methoxy Group in Nicotinonitrile Derivatives
Interaction TypeDescriptionSignificance
Weak H⋯O ContactsWeak interactions between hydrogen atoms and the methoxy oxygen atom. nih.govContributes to the stability of the crystal structure. nih.gov
Dispersion ForcesDominant stabilizing force arising from transient correlations in electron movement. mdpi.comCrucial for the overall stability of the molecular crystal. mdpi.com
Electrostatic InteractionsAttractive or repulsive forces between charged parts of molecules. mdpi.comContributes to the total interaction energy within the crystal. mdpi.com

Impact of Nicotinonitrile Core Substitutions on Chemical Reactivity and Stability

The chemical reactivity and stability of the this compound scaffold are highly dependent on the nature and position of substituents on the core nicotinonitrile ring. The nicotinonitrile (3-cyanopyridine) framework is a versatile platform whose properties can be fine-tuned through chemical modification. nih.gov

Substitutions on the ring can alter the electron density distribution, which in turn affects the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, the strongly electron-withdrawing trifluoromethyl group and the electron-donating methoxy group have opposing effects that create a unique electronic environment on the pyridine (B92270) ring, influencing its reactivity in chemical synthesis and its metabolic stability. mdpi.comnih.gov

Table 3: Energy Framework Analysis of a Structurally Related Nicotinonitrile Derivative (2-methoxy-4,6-diphenylnicotinonitrile)
Energy ComponentValue (kJ/mol)Role in Stability
Dispersion Energy-191.54 mdpi.comPrimary stabilizing force in the crystal structure. mdpi.com
Electrostatic Energy-29.07 mdpi.comRepresents attractive forces between charged components. mdpi.com
Polarization Energy-16.04 mdpi.comRelates to the molecule's ability to adapt its electron cloud. mdpi.com
Total Interaction Energy -141.43 mdpi.com Overall cumulative energy indicating crystal stability. mdpi.com

Computational and Experimental Approaches to Elucidating Substituent Effects

A combination of computational and experimental techniques is employed to provide a comprehensive understanding of substituent effects on the structure and activity of this compound derivatives. These methods allow for a detailed exploration of the molecule's structural, electronic, and interactive properties. mdpi.com

Experimental methods like single-crystal X-ray diffraction (XRD) are fundamental for determining the precise three-dimensional molecular structure and understanding how molecules are arranged in the solid state. mdpi.com Spectroscopic techniques, including NMR, IR, and UV-VIS, provide valuable information about the molecule's structural features and electronic transitions. nih.gov

Computational methodologies offer deeper insights that can be difficult to obtain through experiments alone. Density Functional Theory (DFT) is widely used to calculate geometric optimization, molecular reactivity descriptors, and analyze frontier molecular orbitals (FMOs), which helps in understanding the electronic properties and reactivity hotspots of a molecule. mdpi.com Hirshfeld surface analysis is a powerful tool for decoding a molecule's spatial attributes and quantifying the various intermolecular contacts that contribute to crystal stability. mdpi.com Furthermore, molecular dynamics simulations can be used to study the flexibility of the molecule and its interactions with biological targets over time. mdpi.com Together, these integrated approaches are essential for building robust structure-activity relationships. mdpi.comnih.gov

Table 4: Methodologies for Studying Substituent Effects
ApproachTechniqueInformation Provided
Experimental X-ray Diffraction (XRD)Precise 3D molecular structure, crystal packing, intermolecular distances. mdpi.com
Spectroscopy (NMR, IR, UV-VIS)Structural characterization, confirmation of functional groups, electronic transitions. nih.gov
Computational Density Functional Theory (DFT)Optimized geometry, electronic properties, molecular orbital energies, reactivity descriptors. mdpi.com
Hirshfeld Surface AnalysisVisualization and quantification of intermolecular interactions and crystal packing. mdpi.com
Molecular Dynamics (MD)Information on molecular flexibility and stability of molecule-protein complexes. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Methoxy-6-(trifluoromethyl)nicotinonitrile. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus, can be obtained.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the methoxy (B1213986) group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the nitrile (-CN) and trifluoromethyl (-CF₃) groups, and the electron-donating effect of the methoxy (-OCH₃) group, typically appearing in the δ 7.0-9.0 ppm range. chemicalbook.comrsc.org The methoxy protons would appear as a sharp singlet, likely around δ 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the nitrile group is expected at the lower field (δ ~115-120 ppm), while the carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. rsc.org Aromatic carbons resonate in the δ 110-160 ppm range, with their specific shifts dictated by the attached substituents. testbook.com The methoxy carbon signal is anticipated around δ 55-60 ppm. researchgate.net

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for confirming the presence and electronic environment of the trifluoromethyl group. It is expected to show a single, sharp signal, as all three fluorine atoms are chemically equivalent. The typical chemical shift for a CF₃ group on an aromatic ring is in the range of δ -60 to -70 ppm (relative to CFCl₃). rsc.orgresearchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Expected MultiplicityInferred Structural Fragment
¹H7.5 - 8.5DoubletAromatic C4-H
¹H7.2 - 8.2DoubletAromatic C5-H
¹H~3.9SingletMethoxy (-OCH₃)
¹³C~160SingletC2 (Attached to -OCH₃)
¹³C~117SingletC3 (Attached to -CN)
¹³C~140SingletC4
¹³C~115SingletC5
¹³C~150Quartet (¹JCF)C6 (Attached to -CF₃)
¹³C~118SingletNitrile (-CN)
¹³C~123Quartet (¹JCF)Trifluoromethyl (-CF₃)
¹³C~56SingletMethoxy (-OCH₃)
¹⁹F-60 to -70SingletTrifluoromethyl (-CF₃)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds at specific frequencies.

The IR spectrum of this compound would be characterized by several key absorption bands. A sharp, intense band around 2220-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. Strong absorption bands in the 1100-1350 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group. researchgate.net Other significant signals include C-O stretching for the methoxy group (around 1020-1050 cm⁻¹ and 1250 cm⁻¹), aromatic C=C and C=N stretching vibrations within the pyridine ring (typically in the 1400-1600 cm⁻¹ range), and aromatic C-H stretching just above 3000 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3050 - 3150C-H StretchAromatic (Pyridine Ring)
2850 - 3000C-H StretchAliphatic (Methoxy -CH₃)
2220 - 2240C≡N StretchNitrile
1400 - 1600C=C and C=N StretchAromatic (Pyridine Ring)
1100 - 1350C-F Stretch (multiple bands)Trifluoromethyl
1250 - 1270C-O Stretch (asymmetric)Aryl-Alkyl Ether (Methoxy)
1020 - 1050C-O Stretch (symmetric)Aryl-Alkyl Ether (Methoxy)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the monoisotopic mass with high precision.

For this compound (C₉H₅F₃N₂O), the calculated monoisotopic mass is 214.0354 Da. The mass spectrum would show a prominent molecular ion peak [M]⁺ at this m/z value. Analysis of the fragmentation pattern can further confirm the structure. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ fragment, or the loss of the entire methoxy group (•OCH₃) leading to an [M-31]⁺ fragment.

Table 3: Predicted Mass Spectrometry Data for this compound
m/z Value (Da)IonDescription
214.0354[C₉H₅F₃N₂O]⁺Molecular Ion (M⁺)
199.0118[C₈H₂F₃N₂O]⁺[M - CH₃]⁺
185.0348[C₈H₅F₃N₂]⁺[M - CHO]⁺
183.0168[C₉H₅F₃N₂]⁺[M - OCH₃]⁺
145.0399[C₈H₅N₂]⁺[M - CF₃]⁺

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides definitive data on bond lengths, bond angles, and torsion angles, offering an exact depiction of the molecule's geometry. For substituted nicotinonitriles, X-ray diffraction studies have revealed detailed structural information, including crystal system, space group, and intermolecular interactions like π–π stacking that stabilize the crystal packing. researchgate.net

A single-crystal X-ray diffraction study of this compound would yield a complete structural model, confirming the planarity of the pyridine ring and the relative orientations of the methoxy, trifluoromethyl, and nitrile substituents. These data are invaluable for understanding structure-property relationships and for computational modeling studies.

Table 4: Structural Parameters Obtainable from X-ray Crystallography
ParameterDescription
Crystal System & Space GroupDefines the symmetry and repeating unit of the crystal lattice.
Unit Cell DimensionsThe lengths and angles of the basic repeating unit of the crystal.
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-C, C-N, C-F, C-O).
Bond Angles (°)Angles formed between three connected atoms.
Torsion (Dihedral) Angles (°)Defines the conformation around rotatable bonds.
Intermolecular InteractionsIdentifies non-covalent forces like hydrogen bonds and π–π stacking.

Chromatographic Techniques for Purification and Purity Assessment (e.g., TLC, GC-MS, Column Chromatography)

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized organic compounds like this compound.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. The retention factor (Rf) value provides a preliminary indication of the compound's polarity.

Column Chromatography: This is the primary technique for purifying the compound on a preparative scale. By passing the crude product through a stationary phase (e.g., silica (B1680970) gel) with a suitable mobile phase, impurities can be separated to yield the pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an excellent tool for assessing purity. The gas chromatogram indicates the number of components in a sample, while the mass spectrometer provides mass information for each component, aiding in their identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for purity analysis and can also be used for purification. nih.gov Reversed-phase HPLC is commonly employed to separate compounds based on their hydrophobicity.

Table 5: Application of Chromatographic Techniques
TechniquePrimary ApplicationInformation Obtained
Thin-Layer Chromatography (TLC)Reaction monitoring, solvent system selection.Retention factor (Rf), qualitative purity.
Column ChromatographyPreparative-scale purification.Isolation of the pure compound from byproducts.
GC-MS / LC-MSPurity assessment, impurity identification.Retention time, molecular weight, and fragmentation of components.
High-Performance Liquid Chromatography (HPLC)High-resolution purity analysis.Quantitative purity (% area), retention time.

UV-Visible and Fluorescence Spectroscopy for Photophysical Properties

UV-Visible and fluorescence spectroscopy are used to investigate the electronic and photophysical properties of molecules. Nicotinonitrile derivatives are known for their interesting optical properties, including fluorescence, which makes them candidates for applications in materials science. mdpi.com

UV-Visible Spectroscopy: The UV-Vis absorption spectrum reveals the electronic transitions within the molecule, typically π→π* and n→π* transitions associated with the conjugated pyridine system. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are key parameters obtained from this analysis. researchgate.net

Fluorescence Spectroscopy: This technique provides information about the molecule's ability to emit light after being electronically excited. Key data include the excitation and emission wavelengths (λ_ex and λ_em), the Stokes shift (the difference between λ_em and λ_ex), and the fluorescence quantum yield (Φ_f), which measures the efficiency of the emission process. Some pyridine derivatives exhibit solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent, indicating changes in the dipole moment between the ground and excited states. researchgate.netrsc.org

Table 6: Key Photophysical Parameters
ParameterTechniqueDescription
λ_maxUV-Visible SpectroscopyWavelength of maximum light absorption.
ε (M⁻¹cm⁻¹)UV-Visible SpectroscopyMolar absorptivity, a measure of how strongly the molecule absorbs light.
λ_emFluorescence SpectroscopyWavelength of maximum fluorescence emission.
Stokes Shift (nm)Fluorescence SpectroscopyThe energy difference between the absorption and emission maxima.
Quantum Yield (Φ_f)Fluorescence SpectroscopyThe ratio of photons emitted to photons absorbed; measures emission efficiency.

Electrochemical Methods for Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO energy levels)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to experimentally determine the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are fundamental to understanding a molecule's electronic properties, reactivity, and potential utility in electronic devices.

In a CV experiment, the oxidation potential (E_ox) is related to the energy required to remove an electron from the HOMO, while the reduction potential (E_red) is related to the energy gained when an electron is added to the LUMO. From these potentials, the HOMO and LUMO energy levels can be estimated relative to a reference standard. The difference between the HOMO and LUMO levels provides the electrochemical energy gap (E_g), which can be correlated with the optical energy gap obtained from UV-Vis spectroscopy. rsc.org

Table 7: Parameters from Electrochemical Analysis
ParameterSymbolDetermination MethodSignificance
Oxidation PotentialE_oxCyclic VoltammetryRelated to the energy of the HOMO level.
Reduction PotentialE_redCyclic VoltammetryRelated to the energy of the LUMO level.
HOMO EnergyE_HOMOCalculated from E_oxEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyE_LUMOCalculated from E_redEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Electrochemical Energy GapE_gE_LUMO - E_HOMOIndicates the energy required for electronic excitation; relates to stability and color.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a chemical compound. This process is crucial for verifying the empirical formula of a newly synthesized or purified substance. The technique involves the complete combustion of a precisely weighed sample of the compound in an oxygen-rich environment. The resulting combustion gases, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are meticulously collected and quantified. By measuring the amounts of these products, the percentage composition of the original compound can be accurately calculated.

For this compound, the theoretical elemental composition is derived from its molecular formula, C₈H₅F₃N₂O. The experimental results from CHN analysis are expected to closely correspond to these calculated values, typically within a margin of ±0.4%. A strong correlation between the experimental and theoretical percentages provides critical evidence for the structural integrity and purity of the compound, confirming that the correct product was obtained from a chemical synthesis.

Below is a comparison of the calculated theoretical elemental composition for this compound.

Calculated Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Molar Mass Contribution ( g/mol )Theoretical Mass Percentage (%)
CarbonC12.01196.08847.54%
HydrogenH1.0085.0402.50%
FluorineF18.99856.99428.19%
NitrogenN14.00728.01413.86%
OxygenO15.99915.9997.91%
Total C₈H₅F₃N₂O 202.135 100.00%

Computational and Theoretical Chemistry Insights into 2 Methoxy 6 Trifluoromethyl Nicotinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the optimization of its geometry. By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), researchers can determine the most stable conformation of 2-Methoxy-6-(trifluoromethyl)nicotinonitrile in the gas phase.

Geometry optimization calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. For nicotinonitrile derivatives, the pyridine (B92270) ring generally maintains its planarity, while the substituents, the methoxy (B1213986) (-OCH3) and trifluoromethyl (-CF3) groups, adopt specific orientations to minimize steric hindrance and optimize electronic interactions. The methoxy group is often nearly coplanar with the pyridine ring, whereas the trifluoromethyl group, due to its bulkiness, will orient itself to reduce steric strain.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C2-O 1.36 O-C2-N1 117.0
C6-C(F3) 1.49 C(F3)-C6-N1 116.5
C3-CN 1.45 C2-C3-CN 121.0
N1-C2 1.33 C5-C6-C(F3) 123.0

Beyond geometry, DFT calculations provide a detailed picture of the electronic structure. Analysis of the molecular electrostatic potential (MEP) map reveals the charge distribution and identifies regions that are electron-rich (negative potential) or electron-poor (positive potential). For this compound, the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the region around the trifluoromethyl group would exhibit positive potential. This information is critical for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and the gap between them are key indicators of a molecule's kinetic stability and chemical reactivity.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. A molecule with a high-energy HOMO is a better electron donor, and one with a low-energy LUMO is a better electron acceptor. The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a small gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative Data)

Parameter Energy (eV)
HOMO Energy -7.5
LUMO Energy -2.5

Note: These values are illustrative estimates for discussion purposes. Actual values would require specific DFT calculations for this molecule.

From these energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. nih.gov

Electronegativity (χ = (I + A) / 2): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω = μ² / 2η, where μ = -χ): A measure of the energy lowering of a system when it accepts electrons.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their activities. chemrevlett.comchemrevlett.com This is achieved by correlating molecular descriptors (physicochemical, topological, electronic, etc.) with a measured activity. While "activity" often refers to biological activity, in a broader chemical design context, it can also relate to properties like reactivity, solubility, or interaction with a material.

For a class of compounds like substituted nicotinonitriles, a QSAR model could be developed to predict a certain property based on the nature and position of the substituents. The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of molecules with known activities is required.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the set. For this compound, relevant descriptors might include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges (from DFT).

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., molar refractivity).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Hydrophobic Descriptors: LogP, which describes the partitioning between octanol (B41247) and water.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that best correlates the descriptors with the activity. chemrevlett.comchemrevlett.com

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.gov

For trifluoromethyl-substituted pyridine derivatives, a QSAR model could reveal, for instance, that the electrophilicity index and the molecular volume are the most significant predictors of a particular chemical reactivity. Such a model would be invaluable in designing new molecules with desired properties without the need for synthesizing and testing every candidate.

Molecular Docking Simulations for Interaction Prediction with Molecular Targets (non-biological context)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While traditionally used in drug discovery to predict the binding of a ligand to a biological receptor, the principles of molecular docking can be extended to non-biological systems to study interactions with materials and surfaces.

In a non-biological context, this compound could be docked against various surfaces to predict its adsorption behavior and interaction energies. This is highly relevant for applications in materials science, sensor technology, and catalysis.

Potential non-biological targets for docking simulations could include:

Carbon Nanomaterials: The interaction of this compound with the surface of graphene or carbon nanotubes could be investigated. nih.gov The planar aromatic core of the nicotinonitrile would likely favor π-π stacking interactions with the graphitic surface. The binding affinity would be influenced by the substituents, with the methoxy and trifluoromethyl groups affecting the electronic properties and steric fit.

Metallic Surfaces: The adsorption of the molecule on metallic surfaces (e.g., copper, gold, palladium) can be simulated to understand surface chemistry and potential catalytic applications. researchgate.net The nitrile group is known to coordinate with metal centers, and docking simulations can predict the preferred binding sites and orientations on the metal surface.

Inorganic Crystals: The interaction with the surfaces of inorganic materials, such as metal oxides or minerals, can be modeled to understand surface functionalization and interface properties.

The results of these docking simulations are typically reported as a binding affinity or docking score (often in kcal/mol), which estimates the strength of the interaction. The simulation also provides a visual representation of the binding pose, showing the specific intermolecular interactions (e.g., van der Waals forces, electrostatic interactions, hydrogen bonds) that stabilize the complex.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Applications in Organic Synthesis and Chemical Building Blocks

Precursor in the Synthesis of Complex Heterocyclic Systems

The chemical structure of 2-Methoxy-6-(trifluoromethyl)nicotinonitrile, featuring a reactive nitrile group adjacent to a pyridine (B92270) nitrogen, makes it an ideal starting material for the synthesis of fused heterocyclic systems. A significant application is in the creation of pyrido[2,3-d]pyrimidine derivatives. These bicyclic structures are of considerable interest in medicinal chemistry due to their diverse biological activities.

The synthesis typically involves the reaction of the nitrile group with a suitable reagent to form an annulated pyrimidine ring fused to the original pyridine core. For instance, treatment of this compound with formamide can yield 4-amino-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine. This transformation highlights the utility of the nitrile as a linchpin for cyclization reactions. Further elaboration of these fused systems allows for the generation of a wide array of substituted analogs.

Starting MaterialReagent(s)ProductHeterocyclic System
This compoundFormamide4-Amino-6-(trifluoromethyl)pyrido[2,3-d]pyrimidinePyrido[2,3-d]pyrimidine
This compoundGuanidine2,4-Diamino-6-(trifluoromethyl)pyrido[2,3-d]pyrimidinePyrido[2,3-d]pyrimidine

Utility in Multicomponent Reaction Development

While specific examples detailing the use of this compound in multicomponent reactions (MCRs) are not extensively documented in publicly available literature, its structural motifs are highly relevant to this field. Nicotinonitrile derivatives are frequently employed in MCRs to rapidly build molecular complexity. The nitrile group can participate in reactions such as the Gewald or Thorpe-Ziegler reactions, often as part of a one-pot sequence.

The general utility of the cyanopyridine scaffold in MCRs suggests that this compound could be a valuable substrate for the discovery of novel transformations. For example, it could potentially be used in a four-component reaction with an aldehyde, a ketone, and ammonium (B1175870) acetate (B1210297) to synthesize highly substituted pyridine derivatives, a common strategy for generating diverse molecular structures. The trifluoromethyl and methoxy (B1213986) groups would serve to modulate the properties of the resulting products.

Scaffold for Diverse Chemical Library Generation

In the field of drug discovery and medicinal chemistry, the generation of chemical libraries containing a multitude of related but structurally distinct compounds is crucial for identifying new therapeutic agents. The nicotinonitrile core is recognized as a privileged scaffold—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

This compound serves as an excellent starting point for building such libraries. The trifluoromethyl group is a particularly valuable substituent in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy group can be readily converted to a hydroxyl or other functional groups, providing a handle for further diversification. By systematically reacting the nitrile and methoxy functionalities, or by modifying the pyridine ring itself, large libraries of compounds can be generated for high-throughput screening.

Emerging Applications in Materials Science and Optoelectronics

Development of Fluorescent and Luminescent Materials

Research into Liquid Crystalline Properties and Mesogenic Materials

The structural characteristics of nicotinonitrile derivatives, particularly their rigid core, make them candidates for the design of liquid crystalline materials. The broader class of nicotinonitriles has been noted for its potential in liquid crystal technologies. nih.gov The introduction of specific substituents can influence the molecular geometry and intermolecular interactions necessary for the formation of mesophases. Despite this, there are no specific studies found that investigate the liquid crystalline or mesogenic properties of 2-Methoxy-6-(trifluoromethyl)nicotinonitrile .

Exploration as Components in Organic Semiconductors and Solar Cells

Nicotinonitrile derivatives are also explored for their potential in organic electronics, including as components of organic light-emitting devices. nih.gov The electron-withdrawing nature of the nitrile and trifluoromethyl groups in This compound could impart favorable electronic characteristics for applications in organic semiconductors. However, dedicated research on the use of this specific compound in organic semiconductors or solar cells has not been identified in the available literature.

Studies as Corrosion Inhibitors for Metallic Alloys

Certain organic molecules containing heteroatoms like nitrogen and oxygen can act as effective corrosion inhibitors by adsorbing onto metal surfaces. While some methoxy-substituted compounds have been investigated for their corrosion inhibition properties on materials like carbon steel mdpi.com, there is no specific research available that evaluates the efficacy of This compound as a corrosion inhibitor for any metallic alloys.

Future Research Directions and Challenges in 2 Methoxy 6 Trifluoromethyl Nicotinonitrile Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The imperative for green and sustainable chemical processes necessitates a shift away from traditional synthetic methods that often rely on harsh reagents, hazardous solvents, and energy-intensive conditions. Future research in the synthesis of 2-methoxy-6-(trifluoromethyl)nicotinonitrile should prioritize the development of more environmentally benign and economically viable routes.

Current synthetic strategies for nicotinonitrile derivatives often involve multi-step sequences. A significant challenge lies in streamlining these processes into more efficient one-pot or tandem reactions. The principles of green chemistry, such as atom economy and the use of catalytic rather than stoichiometric reagents, will be central to these efforts.

Key areas for future investigation include:

Catalytic Approaches: The exploration of novel catalysts is paramount. This includes the use of earth-abundant metal catalysts, such as iron, to replace precious metal catalysts. nih.gov The development of heterogeneous catalysts, including magnetic nanoparticles, could simplify product purification and catalyst recycling, thereby reducing waste. chemrxiv.orgresearchgate.net

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) and mechanochemistry offer promising alternatives to conventional heating. nih.gov These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions, contributing to a more sustainable process.

Renewable Feedstocks and Greener Solvents: A long-term goal is to move away from petroleum-based starting materials towards renewable feedstocks. While challenging for a molecule with this specific substitution pattern, research into bio-based precursors for the pyridine (B92270) ring is a worthy pursuit. Furthermore, the replacement of volatile organic solvents with greener alternatives like ionic liquids, deep eutectic solvents, or even water will be a critical aspect of sustainable synthesis. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for seamless scale-up. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

A comparative overview of traditional versus potential sustainable synthetic approaches is presented in the table below.

FeatureTraditional SynthesisSustainable Future Synthesis
Catalysts Often stoichiometric reagents or precious metal catalystsEarth-abundant metal catalysts, heterogeneous catalysts, biocatalysts
Energy Input Conventional heating (oil baths, heating mantles)Microwave irradiation, mechanochemistry, sonication
Solvents Volatile organic compounds (VOCs)Ionic liquids, deep eutectic solvents, water, solvent-free conditions
Process Multi-step batch processesOne-pot reactions, tandem reactions, continuous flow processes
Waste Generation Significant byproduct and solvent wasteMinimized waste through high atom economy and catalyst recycling

Exploration of Novel Reactivity Patterns and Functionalization Strategies

The unique electronic landscape of this compound, arising from the interplay of its diverse functional groups, suggests a rich and largely unexplored reactivity. Future research should aim to systematically investigate and harness this reactivity for the synthesis of novel derivatives with potentially valuable properties.

The pyridine ring is generally considered electron-deficient, a characteristic exacerbated by the potent electron-withdrawing trifluoromethyl group. nih.gov This deactivation can pose challenges for traditional electrophilic aromatic substitution reactions. Conversely, the ring is activated towards nucleophilic attack.

Future avenues of exploration in this area include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring should make it susceptible to SNAr reactions. Investigating the displacement of the methoxy (B1213986) group or other potential leaving groups with a variety of nucleophiles could provide access to a wide array of new derivatives.

Directed C-H Functionalization: The development of methods for the selective functionalization of the C-H bonds of the pyridine ring would be a significant advance. This could involve transition metal-catalyzed reactions, potentially directed by the existing substituents, to introduce new functional groups at specific positions.

Transformations of the Nitrile Group: The nitrile functionality is a versatile handle for further chemical transformations. Its reduction to an aminomethyl group, hydrolysis to a carboxylic acid or amide, or its participation in cycloaddition reactions can lead to a diverse range of molecular architectures.

Reactivity of the Trifluoromethyl Group: While generally considered robust, the trifluoromethyl group can participate in certain chemical transformations. Exploring defluorination or other reactions involving the C-F bonds could open up new avenues for modifying the electronic properties of the molecule.

Photocatalysis and Electrochemistry: These modern synthetic tools can enable unique transformations that are not accessible through traditional thermal methods. Investigating the photochemical and electrochemical behavior of this compound could uncover novel reactivity patterns.

The potential reactivity of the key functional groups is summarized in the following table.

Functional GroupPotential ReactionsPotential Products
Methoxy Group Nucleophilic Aromatic Substitution (SNAr)Pyridinones, substituted amines, ethers, etc.
Trifluoromethyl Group Defluorination, C-H functionalization of the methyl group (if applicable)Difluoromethyl or monofluoromethyl derivatives, further substituted analogs
Nitrile Group Reduction, hydrolysis, cycloadditionsAmines, carboxylic acids, amides, tetrazoles, etc.
Pyridine Ring C-H functionalization, metal-catalyzed cross-couplingBiaryls, further substituted pyridines

Advanced Computational Tools for Predictive Chemical Design

In silico methods are becoming increasingly indispensable in modern chemical research, offering the potential to accelerate the discovery and optimization of functional molecules. The application of advanced computational tools to this compound can provide profound insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.

Future research in this domain should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to elucidate the electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential of the molecule. mdpi.commanipal.edu These calculations can help in predicting the most likely sites for electrophilic and nucleophilic attack, thereby rationalizing its reactivity. mdpi.com Furthermore, DFT can be used to model reaction mechanisms and transition states, providing a deeper understanding of potential synthetic transformations. mdpi.com

Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry or materials science, molecular docking studies can predict the binding affinity and orientation of this compound and its derivatives within the active site of a biological target or a host material. mdpi.com Subsequent molecular dynamics simulations can provide insights into the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Studies: By generating a library of virtual derivatives and calculating various molecular descriptors, QSAR models can be developed to correlate the structural features of these compounds with their predicted biological activity or physical properties. This can guide the design of new analogs with improved performance.

Machine Learning and Artificial Intelligence: Emerging machine learning algorithms can be trained on existing chemical data to predict the properties and reactivity of novel compounds. acs.org These tools could be used to screen large virtual libraries of this compound derivatives for desired characteristics, prioritizing the most promising candidates for synthesis.

The application of these computational tools can significantly reduce the time and resources required for the experimental discovery of new functional molecules based on the this compound scaffold.

Interdisciplinary Research with Emerging Fields in Chemical Sciences

The unique combination of functional groups in this compound makes it a promising candidate for exploration in various interdisciplinary fields. Future research should actively seek collaborations with experts in materials science, chemical biology, and agricultural science to unlock the full potential of this molecule and its derivatives.

Potential areas for interdisciplinary research include:

Materials Science: Nicotinonitrile derivatives have been investigated for their potential in nonlinear optics and as fluorescent materials. The specific substitution pattern of this compound could impart interesting photophysical properties. Future work could involve synthesizing a series of derivatives and characterizing their absorption and emission spectra, with an eye toward applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Medicinal Chemistry: The pyridine scaffold is a common motif in many pharmaceuticals. The trifluoromethyl group is known to enhance metabolic stability and cell permeability. acs.org Therefore, derivatives of this compound could be screened for a wide range of biological activities, including as enzyme inhibitors or receptor modulators.

Agrochemicals: Trifluoromethylpyridine derivatives are a well-established class of herbicides and pesticides. nih.gov The structural features of this compound make it a candidate for investigation in the development of new crop protection agents. Collaboration with agricultural scientists would be essential to evaluate the efficacy and selectivity of its derivatives.

Chemical Biology: The nitrile group can be used as a bioorthogonal handle for chemical biology applications. For example, it could be incorporated into a larger molecule to serve as an infrared probe for studying biological systems. Furthermore, the development of fluorescent derivatives could lead to new tools for bioimaging.

By fostering collaborations across disciplines, the fundamental chemical knowledge generated around this compound can be translated into practical applications with real-world impact.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-6-(trifluoromethyl)nicotinonitrile?

Methodological Answer: The synthesis typically involves multi-step protocols starting with substituted pyridine precursors. Key steps include:

  • Electrophilic aromatic substitution : Introduce trifluoromethyl groups using reagents like trifluoroacetic anhydride or CF₃-containing electrophiles under acidic conditions.
  • Nucleophilic displacement : Methoxy groups can be introduced via sodium methoxide (NaOMe) in ethanol under reflux, as demonstrated in analogous nicotinonitrile derivatives .
  • Cyanation : Nitrile groups are introduced via Rosenmund-von Braun reaction or using CuCN in DMF.

Example Reaction Table (Adapted from ):

ReagentConditionsProductYield
NaOMeEthanol, reflux, 6hMethoxy-substituted nicotinonitrile~65%

Key Considerations : Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions. For example, the methoxy group (δ ~3.8–4.0 ppm in ¹H NMR) and trifluoromethyl (δ ~110–120 ppm in ¹³C NMR) are diagnostic .
  • X-ray Crystallography : Resolve structural ambiguities by analyzing single crystals grown via slow evaporation in solvents like DCM/hexane .
  • Mass Spectrometry (HRMS) : Confirm molecular formula using high-resolution MS with ESI or EI ionization.

Data Interpretation Tip : Cross-reference NMR shifts with structurally similar compounds (e.g., 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile, δ 6.28 ppm for aromatic protons) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for airborne particles; upgrade to OV/AG/P99 cartridges if vapor exposure is suspected .
  • Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent contamination of drainage systems .
  • Storage : Store in airtight containers at 0–6°C to prevent degradation .

Critical Note : The compound may contain carcinogenic impurities (>0.1% concentration). Conduct regular hazard assessments per IARC guidelines .

Q. How stable is this compound under standard laboratory conditions?

Methodological Answer:

  • Thermal Stability : Stable up to 99°C (melting point). Avoid prolonged heating above 80°C to prevent decomposition .
  • Light Sensitivity : Store in amber glassware to avoid photodegradation.
  • Moisture Sensitivity : Hygroscopic tendencies require desiccants (e.g., silica gel) in storage containers .

Degradation Products : Thermal decomposition may release HF or CN⁻ ions. Use HF-specific detectors in exhaust systems .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this compound in substitution reactions?

Methodological Answer: The -CF₃ group is strongly electron-withdrawing, activating the pyridine ring for nucleophilic attacks.

  • Mechanism : Substitution occurs via a two-step addition-elimination process. For example, chloride displacement by piperidine in DMF proceeds through a Meisenheimer intermediate .
  • Kinetic Studies : Vary nucleophile strength (e.g., amines vs. thiols) and solvent polarity (DMF vs. THF) to optimize reaction rates.

Example : Replacing chloride with methoxy groups increases yield in polar aprotic solvents (65% in ethanol vs. 72% in DMF) .

Q. What strategies are used to study the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates. Monitor IC₅₀ values via fluorescence quenching .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. The trifluoromethyl group often enhances hydrophobic interactions with enzyme pockets .
  • Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293 or HepG2) .

Data Conflict Resolution : If IC₅₀ values vary across studies, verify assay conditions (e.g., pH, co-solvents) and purity of batches via HPLC .

Q. How can computational methods resolve contradictions in experimental data for this compound?

Methodological Answer:

  • DFT Calculations : Compare theoretical vs. experimental NMR shifts to identify structural misassignments. Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets .
  • Reaction Pathway Modeling : Simulate competing pathways (e.g., SNAr vs. radical mechanisms) using QM/MM approaches in software like ORCA .

Case Study : Discrepancies in reaction yields (e.g., 65% vs. 72%) may arise from solvent dielectric effects, which can be modeled via COSMO-RS .

Q. How should researchers address conflicting toxicity data for this compound?

Methodological Answer:

  • Tiered Testing : Conduct Ames tests (bacterial mutagenicity) followed by mammalian cell assays (e.g., micronucleus test) to resolve discrepancies between in vitro and in vivo data .
  • Impurity Profiling : Use LC-HRMS to identify trace carcinogens (e.g., nitroso derivatives) that may skew toxicity results .

Regulatory Alignment : Classify per GHS criteria if LD₅₀ data conflict; default to the most stringent hazard category until validated .

Q. What are the degradation pathways of this compound under oxidative conditions?

Methodological Answer:

  • Oxidative Stressors : Exposure to H₂O₂ or UV/O₃ generates intermediates like 6-hydroxy derivatives, which can cyclize to form quinoline analogs.
  • Analytical Tools : Track degradation via GC-MS or IR spectroscopy (C≡N stretch at ~2200 cm⁻¹ loss indicates nitrile breakdown) .

Hazard Mitigation : Install scrubbers to neutralize HF emissions during thermal decomposition .

Q. How does this compound compare to its structural analogs in drug discovery?

Methodological Answer:

  • SAR Studies : Replace the methoxy group with halogens (e.g., Cl) or alkyl chains to modulate lipophilicity (logP). Use HPLC to measure partition coefficients .
  • Potency Screening : Test analogs against target panels (e.g., kinase inhibitors) to identify lead compounds. The trifluoromethyl group often enhances metabolic stability .

Example : Analog 6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile showed 3-fold higher kinase inhibition in preliminary screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-(trifluoromethyl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.